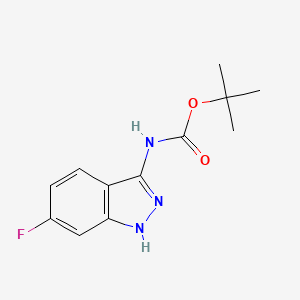

3-(Boc-amino)-6-fluoro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-fluoro-1H-indazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O2/c1-12(2,3)18-11(17)14-10-8-5-4-7(13)6-9(8)15-16-10/h4-6H,1-3H3,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUYTDJDFFONOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Further Functionalization of 3 Boc Amino 6 Fluoro 1h Indazole and Its Derivatives

Chemical Transformations of the 3-Amino Moiety

The exocyclic 3-amino group on the N1-Boc-protected indazole core is a primary nucleophile and represents a key handle for introducing structural diversity. Its reactivity is characteristic of aromatic amines, allowing for a range of functionalization strategies.

Acylation and Amidation Reactions at the Amino Position

The 3-amino group readily undergoes acylation and amidation reactions with various electrophilic reagents. These reactions are fundamental for creating amide bonds, which are prevalent in biologically active molecules.

Acylation is typically achieved using acid chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) yields the corresponding 3-acetamido derivative.

Amidation can be performed using various methods. Reaction with isocyanates provides a direct route to urea (B33335) derivatives. For example, reacting the 3-aminoindazole with phenyl isocyanate would yield an N-phenyl-N'-(6-fluoro-1H-indazol-3-yl)urea derivative. rsc.org Standard peptide coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), can also be employed to couple the amino group with carboxylic acids, forming a diverse range of amides.

| Reaction Type | Reagent | Product Structure |

| Acylation | Acetyl Chloride (CH₃COCl) | 3-Acetamido-6-fluoro-1H-indazole |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | 3-Benzamido-6-fluoro-1H-indazole |

| Amidation | Phenyl Isocyanate (C₆H₅NCO) | 1-(6-Fluoro-1H-indazol-3-yl)-3-phenylurea |

| Amidation | Carboxylic Acid (R-COOH) + EDC/HOBt | 3-(N-Acyl)-amino-6-fluoro-1H-indazole |

Reductive Amination Strategies

Reductive amination is a powerful method for forming carbon-nitrogen bonds and converting the primary 3-amino group into secondary or tertiary amines. This process typically involves a one-pot reaction where the amine is first condensed with a carbonyl compound (an aldehyde or a ketone) to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine.

Commonly used reducing agents for this transformation are hydride reagents that selectively reduce the iminium ion in the presence of the unreacted carbonyl compound. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and effective reagent for this purpose. The reaction avoids the overalkylation problems often associated with direct alkylation of amines using alkyl halides. researchgate.netescholarship.org This strategy allows for the introduction of a wide variety of alkyl and benzyl (B1604629) groups onto the 3-amino position.

| Carbonyl Compound | Reducing Agent | Product Structure (N-Substituent) |

| Formaldehyde | NaBH(OAc)₃ | -NH(CH₃) |

| Benzaldehyde | NaBH(OAc)₃ | -NH(CH₂C₆H₅) |

| Acetone | NaBH(OAc)₃ | -NH(CH(CH₃)₂) |

| Cyclohexanone | NaBH(OAc)₃ | -NH(C₆H₁₁) |

Cyclization Reactions Involving the Amino Group

The 3-aminoindazole framework is an excellent synthon for the construction of more complex, fused heterocyclic systems. The amino group can participate in cyclization reactions with bifunctional reagents to form new rings fused to the indazole core.

One notable example is the synthesis of pyrimido[1,2-b]indazole derivatives. This can be achieved through a multicomponent, domino-type reaction involving a 3-aminoindazole, an aryl aldehyde, and an acetophenone. researchgate.net This transformation leads to the formation of a new six-membered pyrimidine (B1678525) ring fused to the pyrazole (B372694) portion of the indazole, creating a polycyclic aromatic system with potential applications as fluorophores or biologically active agents. researchgate.net Such cascade reactions are highly efficient as they form multiple bonds in a single operation without the need to isolate intermediates.

| Reactant 1 | Reactant 2 | Reactant 3 | Fused Product System |

| 3-Amino-6-fluoro-1H-indazole | Aryl Aldehyde | Acetophenone | Fluoro-substituted Pyrimido[1,2-b]indazole |

Reactions Involving the 6-Fluoro Substituent

The fluorine atom at the 6-position of the indazole ring is not merely a placeholder but an active participant in certain chemical transformations, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Indazoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic rings. For this reaction to occur, two main conditions must be met: the ring must be substituted with strong electron-withdrawing groups, and there must be a good leaving group.

In the context of 6-fluoroindazole, the bicyclic indazole system itself acts as an electron-withdrawing group, activating the benzene (B151609) ring towards nucleophilic attack. Fluorine, despite being a poor leaving group in Sₙ1 and Sₙ2 reactions, is an excellent leaving group in SNAr. This is because the rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack. nih.govacademie-sciences.fracs.org

This reactivity allows for the displacement of the 6-fluoro substituent by a variety of nucleophiles, providing a direct route to 6-substituted indazole derivatives.

| Nucleophile | Reagent Example | Product (6-Substituent) |

| Alkoxide | Sodium Methoxide (B1231860) (NaOMe) | Methoxy (-OCH₃) |

| Amine | Pyrrolidine | Pyrrolidinyl (-NC₄H₈) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) |

| Azide | Sodium Azide (NaN₃) | Azido (-N₃) |

Transition Metal-Catalyzed Functionalization at the Fluoro Position

While transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for C-C and C-N bond formation, their application directly on fluoroarenes is challenging. libretexts.orgnih.gov The carbon-fluorine bond is the strongest carbon-halogen bond, making the oxidative addition of a C(sp²)-F bond to a low-valent metal center (e.g., Pd(0) or Ni(0)), the key initial step in these catalytic cycles, thermodynamically and kinetically difficult. rsc.org

Successful palladium-catalyzed Suzuki couplings of fluoroarenes have been reported but typically require the presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho to the fluorine atom to sufficiently activate the C-F bond. rsc.org The indazole ring alone is generally not activating enough to facilitate this transformation under standard conditions. Consequently, for cross-coupling purposes, the corresponding 6-chloro-, 6-bromo-, or 6-iodoindazoles are almost always used as substrates instead of the 6-fluoro derivative. nih.govwikipedia.org

Therefore, direct functionalization of the 6-fluoro position on 3-(Boc-amino)-6-fluoro-1H-indazole via transition-metal-catalyzed cross-coupling is not a generally applicable or efficient strategy. Nucleophilic aromatic substitution (SNAr) remains the more viable and widely used method for displacing the fluoro substituent on this and similar heterocyclic systems.

Reactivity at Other Indazole Ring Positions

While the C3 position is occupied, other sites on the indazole ring, particularly the nitrogen atoms and the carbon atoms of the benzene moiety, offer opportunities for further chemical transformations.

Following the removal of the Boc (tert-butoxycarbonyl) protecting group from the 3-amino group, the N1 position of the indazole ring becomes a prime site for functionalization. The deprotection step is crucial as it liberates the N1 position, making it available for various substitution reactions. Common strategies for N1-functionalization include N-alkylation and N-arylation.

N-Alkylation: The introduction of alkyl groups at the N1 position can be achieved under various conditions, and the regioselectivity between N1 and N2 alkylation is a key consideration. For 3-substituted indazoles, the use of sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation. d-nb.infonih.gov The steric hindrance imposed by the substituent at the C3 position can influence the regiochemical outcome, often directing the incoming alkyl group to the less sterically hindered N1 position. d-nb.info A variety of alkylating agents, including primary alkyl halides and secondary alkyl tosylates, can be employed. d-nb.info

N-Arylation: The introduction of aryl groups at the N1 position is often accomplished through copper-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions typically involve the use of aryl bromides or iodides as coupling partners. The N¹-selective arylation of 3-aminoindazoles using copper catalysis provides a direct route to a wide array of N1-aryl-3-aminoindazoles. researchgate.net The choice of ligand and reaction conditions is critical to ensure high regioselectivity and yield.

Table 1: N1-Functionalization Reactions of 3-Aminoindazoles (Post-Boc Deprotection)

| Reaction Type | Reagents and Conditions | Position of Functionalization | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, NaH, THF | N1 | d-nb.infonih.gov |

| N-Arylation | Aryl bromide, CuI, diamine ligand | N1 | researchgate.netnih.gov |

C2- and C7-Functionalization Approaches

Functionalization at the C2 and C7 positions of the indazole ring expands the structural diversity of its derivatives.

C2-Functionalization: Direct functionalization at the C2 position of a 1H-indazole is less common due to the electronic nature of the ring. However, in the context of 2H-indazoles, the C2 position is a nitrogen atom and its functionalization is a primary consideration. For 1H-indazoles, some reactions can lead to C2-substituted products, often as a minor isomer in N-alkylation or N-arylation reactions, depending on the reaction conditions. d-nb.info

C7-Functionalization: The C7 position is a viable site for electrophilic substitution and metal-catalyzed C-H functionalization. Directing groups can be employed to achieve regioselective C7 functionalization. For instance, a removable pivaloyl group at the N1 position can direct palladium-catalyzed arylation to the C7 position. nih.gov Another approach involves a two-step process of regioselective C7-bromination of the indazole ring followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl groups. rsc.org This method has been successfully applied to NH-free indazoles. rsc.org

Table 2: C7-Functionalization Strategies for Indazoles

| Reaction Type | Reagents and Conditions | Position of Functionalization | Reference |

|---|---|---|---|

| Direct C-H Arylation | Pd(OAc)₂, directing group, aryl halide | C7 | nih.govnih.gov |

| Bromination/Suzuki Coupling | NBS; then Arylboronic acid, Pd catalyst | C7 | rsc.org |

Applications As a Synthetic Building Block in Scaffold Diversification

Design Principles for Indazole-Based Chemical Libraries

The design of chemical libraries centered around the indazole scaffold is guided by principles that aim to maximize structural diversity and biological relevance. The indazole nucleus is considered a "privileged scaffold" as it is found in numerous biologically active compounds. nih.govnih.gov The presence of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the Boc-protected amino group at the 3-position provides a convenient handle for further chemical modifications. nih.gov

A modular or building block approach is a powerful strategy for the rapid generation of a multitude of structural analogs. In this context, 3-(Boc-amino)-6-fluoro-1H-indazole can be considered a central module to which various other chemical moieties can be attached.

The synthesis of indazole derivatives often involves the construction of the bicyclic ring system from appropriately substituted precursors. nih.govnih.govorganic-chemistry.org Once the 3-amino-6-fluoro-1H-indazole core is obtained, the Boc protecting group can be removed to liberate the free amine, which can then be subjected to a wide array of chemical transformations. These include, but are not limited to:

Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation and Arylation: Introduction of various alkyl or aryl groups.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Each of these reactions allows for the introduction of new functional groups and the exploration of different side chains, leading to a diverse library of compounds. The choice of reactants in each step is guided by the desire to probe different aspects of the target's binding pocket, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

A representative modular synthesis approach is outlined below:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Removal of the Boc protecting group to yield the free amine. |

| 2 | Amide Coupling | Carboxylic acid (R-COOH), coupling agent (e.g., HATU), and a base (e.g., DIPEA) in DMF | Introduction of diverse R groups to create a library of amides. |

| 3 | Suzuki Coupling | Aryl or heteroaryl boronic acid, Palladium catalyst, and a base | Further diversification by modifying other positions on the indazole ring if applicable. nih.gov |

This modular approach facilitates the systematic exploration of the structure-activity relationship (SAR) of the synthesized compounds.

Combinatorial chemistry provides a high-throughput platform for the synthesis of large, indexed libraries of compounds. The principles of combinatorial synthesis are well-suited for the diversification of the this compound scaffold. Both solid-phase and solution-phase combinatorial strategies can be employed.

In a solid-phase approach, the indazole scaffold could be anchored to a resin, allowing for the use of excess reagents and simplified purification. The free amino group, after deprotection, serves as a key point for diversification. A split-and-pool synthesis strategy can be utilized to generate a vast number of unique compounds. For instance, a resin-bound indazole can be divided into multiple portions, with each portion being reacted with a different building block. The portions are then recombined, mixed, and split again for the next diversification step.

Solution-phase combinatorial synthesis, often aided by automated liquid handlers, can also be employed. This approach is particularly useful when the number of diversification steps is limited. The purification of the final products can be achieved through techniques like high-performance liquid chromatography (HPLC). The use of building blocks like 3-amino-1H-indazole derivatives in combinatorial synthesis has been reported to generate libraries of compounds with potential antiproliferative activity. researchgate.net

Strategies for Constructing Complex Molecular Architectures

Beyond the generation of simple analogs, this compound can be incorporated into more complex molecular architectures, including polycyclic and macrocyclic systems, as well as bioconjugates.

The development of polycyclic and macrocyclic compounds is a growing area of interest in drug discovery, as these structures can offer improved target affinity and selectivity. The indazole nucleus can be embedded within larger ring systems through various synthetic strategies.

For instance, the amino group and another functional group on the indazole ring can be used as anchor points for ring-closing metathesis or other cyclization reactions. The synthesis of polycyclic fused heterocycles based on indazole derivatives has been explored, demonstrating the feasibility of constructing complex, multi-ring systems. researchgate.net Macrocyclization strategies often involve the sequential coupling of building blocks to form a linear precursor, followed by an intramolecular cyclization step. nih.govgoogle.com The rigid nature of the indazole scaffold can help to pre-organize the linear precursor, facilitating the cyclization process.

The conjugation of small molecules to biomolecules such as peptides and oligonucleotides is a powerful strategy to enhance their therapeutic potential by improving properties like cell permeability, target specificity, and in vivo stability. mdpi.commdpi.comresearchgate.net

The deprotected amino group of 3-amino-6-fluoro-1H-indazole provides a convenient site for conjugation to the C-terminus of a peptide or to a modified nucleotide within an oligonucleotide sequence. Standard peptide coupling chemistries can be employed for this purpose. The resulting conjugates can be designed to target specific biological pathways or cellular locations. For example, conjugation to a cell-penetrating peptide could facilitate the intracellular delivery of an indazole-based inhibitor.

The synthesis of oligonucleotide conjugates often involves the use of phosphoramidite (B1245037) chemistry on a solid support. acs.org A modified phosphoramidite containing the indazole moiety could be synthesized and incorporated into the growing oligonucleotide chain at a specific position. Alternatively, post-synthetic modification of an oligonucleotide containing a reactive handle can be performed with the indazole derivative.

Role in Fragment-Based Chemical Probe Development Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds. researchgate.netnih.govnih.gov This method involves screening libraries of low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent leads.

The 6-fluoro-1H-indazole core is an attractive scaffold for fragment-based approaches due to its favorable physicochemical properties and its known presence in many kinase inhibitors. Fragment-based screening campaigns have successfully identified indazole-based hits that were subsequently optimized into potent inhibitors. researchgate.netresearchgate.net

The development of chemical probes, which are essential tools for studying biological systems, often utilizes fragment-based methodologies. A chemical probe is a small molecule that can selectively interact with a specific target, allowing for the elucidation of its function. The this compound scaffold can serve as a starting point for the development of such probes. The amino group can be used to attach a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, after the core fragment has been optimized for target binding. This allows for the visualization or isolation of the target protein. The development of growth vectors for fragment elaboration by selectively functionalizing different positions on the indazole ring is a key strategy in FBDD. rsc.org

Scaffold Hopping and Isosteric Replacement Studies in Chemical Design

The strategic modification of core molecular frameworks, known as scaffold hopping, and the substitution of atoms or groups with others that have similar physical or chemical properties, known as isosteric replacement, are cornerstone principles in modern medicinal chemistry. These strategies aim to discover novel compounds with improved potency, selectivity, and pharmacokinetic profiles. The compound This compound serves as a valuable starting material in this context, leveraging its inherent structural and electronic properties for the diversification of chemical scaffolds, particularly in the development of kinase inhibitors.

The indazole nucleus is recognized as a "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity. The utility of this compound as a synthetic intermediate is highlighted in its application for creating libraries of related heterocyclic compounds. For instance, this building block has been instrumental in the synthesis of novel 7-azaindazole derivatives designed as protein kinase inhibitors.

In a notable example, this compound was used as a key reactant in a multi-step synthesis to generate a diverse set of N-substituted pyrazolo[1,5-a]pyridine-3-carboxamides. The process involved the initial protection of the indazole, followed by a reaction sequence that transforms the indazole core into a pyrazolo[1,5-a]pyridine (B1195680) scaffold. This transformation is a clear example of scaffold diversification, where the fundamental bicyclic structure is altered to explore new chemical space while retaining key pharmacophoric features necessary for kinase binding.

The presence of the fluorine atom at the 6-position of the indazole ring is a deliberate design choice that exemplifies the principle of isosteric replacement. Fluorine is a common bioisostere for a hydrogen atom. Its introduction can significantly modulate a molecule's properties by altering its lipophilicity, metabolic stability, and binding interactions through the formation of hydrogen bonds or other electrostatic interactions, without drastically changing the molecule's size.

The versatility of this compound allows for the generation of a variety of derivatives by modifying different parts of the molecule. The Boc-protected amino group at the 3-position provides a convenient handle for subsequent chemical modifications after deprotection, while the N1 position of the indazole ring can be alkylated or arylated to introduce further diversity. This multi-faceted reactivity enables the creation of extensive compound libraries for high-throughput screening.

The table below illustrates the diversification achieved from a common intermediate derived from this compound, leading to various pyrazolo[1,5-a]pyridine derivatives with different substituents.

| Compound ID | Scaffold Core | Substituent (R) | Synthetic Application |

|---|---|---|---|

| Example 1 | Pyrazolo[1,5-a]pyridine | 4-Fluorophenyl | Intermediate for Kinase Inhibitor Library |

| Example 2 | Pyrazolo[1,5-a]pyridine | 2,4-Difluorophenyl | Intermediate for Kinase Inhibitor Library |

| Example 3 | Pyrazolo[1,5-a]pyridine | 4-Chlorophenyl | Intermediate for Kinase Inhibitor Library |

| Example 4 | Pyrazolo[1,5-a]pyridine | Pyridin-4-yl | Intermediate for Kinase Inhibitor Library |

Data is illustrative of the types of derivatives that can be synthesized and is based on methodologies described in patent literature for creating libraries of kinase inhibitors.

Theoretical and Mechanistic Investigations of Indazole Chemistry

Computational Chemistry Approaches for Indazole Systems

Computational chemistry provides powerful tools to understand the behavior of molecules like 3-(Boc-amino)-6-fluoro-1H-indazole at an electronic and atomic level. These methods allow for the prediction of reactivity, selectivity, and conformational preferences, offering insights that complement experimental studies.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For substituted indazoles, DFT calculations can elucidate the influence of substituents on the aromatic system and the nitrogen centers.

DFT studies on various indazole derivatives have shown that the electronic properties of the indazole ring are sensitive to the nature and position of substituents. For instance, calculations on halogen-substituted indazoles have been used to understand their corrosion inhibition properties by examining parameters like the energy of the Highest Occupied Molecular Orbital (E), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the HOMO-LUMO energy gap. rsc.orgdergipark.org.tr These parameters are crucial in predicting the sites of electrophilic and nucleophilic attack.

In the case of this compound, the fluorine atom at the 6-position acts as an electron-withdrawing group, influencing the electron density distribution across the benzene (B151609) ring. The Boc-amino group at the 3-position, being a bulky and electronically complex substituent, further modulates the reactivity of the indazole core. DFT calculations can be employed to determine the partial charges on each atom, providing a quantitative measure of the electronic effects.

A recent study on the regioselective alkylation of a substituted indazole utilized DFT calculations to understand the reaction mechanism. The calculations of partial charges and Fukui indices via natural bond orbital (NBO) analysis helped in explaining the observed selectivity. nih.gov Similar computational approaches for this compound would be invaluable in predicting its behavior in various chemical transformations.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Indazole Derivative

| Parameter | Value |

| EHOMO | -6.5 eV |

| ELUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are representative for a substituted indazole and are not specific to this compound, for which specific DFT data is not publicly available. The data is illustrative of the types of parameters obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. For a flexible molecule like this compound, with its rotatable Boc group, MD simulations are particularly useful for exploring its conformational landscape.

While specific MD simulation studies on this compound are not widely available in the public domain, the methodology has been applied to other indazole derivatives, often in the context of their interaction with biological macromolecules. researchgate.netjmaterenvironsci.comnih.gov These studies typically analyze the stability of the ligand-protein complex, root-mean-square deviation (RMSD), and specific intermolecular interactions like hydrogen bonds.

For an isolated molecule of this compound in a solvent, MD simulations could be used to:

Determine the preferred conformations of the Boc-amino group relative to the indazole ring.

Analyze the solvent-solute interactions, including hydrogen bonding between the N-H and C=O groups with solvent molecules.

Investigate the potential for intermolecular aggregation through π-π stacking of the indazole rings or hydrogen bonding between molecules. nih.gov

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Property | Description | Potential Finding |

| Dihedral Angle (C2-C3-N-CBoc) | Rotation around the C3-N bond of the amino group. | Predominant dihedral angles indicating stable conformers. |

| Radial Distribution Function (g(r)) | Probability of finding a solvent molecule at a certain distance from a solute atom. | Shows the solvation shell structure around the molecule. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds. | Identifies persistent intra- and intermolecular hydrogen bonds. |

Note: This table is illustrative and does not represent actual experimental or computational data for the specified compound.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly DFT, are instrumental in elucidating reaction pathways by mapping the potential energy surface of a chemical reaction. This involves locating transition states and intermediates, thereby providing a detailed, step-by-step understanding of the reaction mechanism.

For transformations involving this compound, such as N-alkylation or electrophilic aromatic substitution, quantum chemical calculations can predict the most likely reaction pathways. For example, in the case of N-alkylation, calculations can determine the relative activation energies for attack at the N1 versus the N2 position of the indazole ring, thus predicting the regioselectivity. A DFT study on a related indazole system suggested that a chelation mechanism involving a cesium cation favors N1-substitution, while other non-covalent interactions can lead to N2-products. nih.gov

The synthesis of indazoles can also be investigated. For example, the formation of the indazole ring from 2-formylphenylboronic acids and hydrazine (B178648) derivatives has been studied computationally, proposing a plausible mechanism involving C-N bond formation. jmaterenvironsci.com

Reaction Mechanism Elucidation for Indazole Transformations

The Boc (tert-butoxycarbonyl) protecting group is widely used in organic synthesis to temporarily block the reactivity of amino groups. The introduction and removal of this group from the 3-amino position of 6-fluoro-1H-indazole are fundamental transformations.

The protection of an amino group with di-tert-butyl dicarbonate (B1257347) (Boc2O) typically proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride (B1165640). This is often facilitated by a base. The subsequent collapse of the tetrahedral intermediate leads to the formation of the N-Boc protected amine.

Conversely, the deprotection of a Boc-protected amine is typically achieved under acidic conditions, which protonate the carbonyl oxygen and facilitate the cleavage of the tert-butyl group as a stable tert-butyl cation.

Tautomerism and Isomerism Studies of Indazole Systems

Indazole and its derivatives can exist in different tautomeric forms, which can significantly influence their chemical and physical properties.

Investigation of Tautomeric Equilibria (1H-, 2H-, 3H-Indazoles)

For N-unsubstituted indazoles, the most common tautomers are the 1H- and 2H-forms. The 3H-tautomer is generally less stable and less frequently observed. The equilibrium between the 1H- and 2H-tautomers is a critical aspect of indazole chemistry.

Numerous theoretical and experimental studies have shown that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net This preference is attributed to the benzenoid character of the 1H-tautomer, which is more aromatic than the quinonoid structure of the 2H-form. The energy difference is typically in the range of a few kcal/mol.

Impact of Substituents on Tautomeric Preferences

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the hydrogen atom on the nitrogen of the pyrazole (B372694) ring defines the tautomer. The stability of these tautomers is significantly influenced by the nature and position of substituents on the indazole core.

1H-indazole is generally the more thermodynamically stable tautomer compared to the 2H-indazole form. beilstein-journals.org This preference is attributed to the benzenoid character of the 1H-tautomer, which is energetically more favorable than the quinonoid structure of the 2H-tautomer. beilstein-journals.org However, the presence of substituents can alter this equilibrium.

For This compound , the Boc-amino group at the C3 position and the fluorine atom at the C6 position play a pivotal role in determining the tautomeric preference. The electron-withdrawing nature of the fluorine atom can influence the electron density distribution across the bicyclic system. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict the relative stabilities of the tautomers. chim.it

Research on substituted indazoles has shown that electron-withdrawing groups on the benzene ring can affect the tautomeric equilibrium. thieme-connect.de While specific DFT studies on This compound are not widely published, general principles of substituent effects on indazoles can be applied. The Boc-amino group, being relatively bulky, might also sterically influence the tautomeric preference, although electronic effects are generally considered more dominant in such systems.

The tautomeric state is not only relevant in the ground state but also in excited states, which has implications for the photophysical properties of these compounds. austinpublishinggroup.com The study of tautomerism is also critical for predicting the regioselectivity of reactions such as N-alkylation, as the different tautomers can exhibit distinct nucleophilic characteristics at the N1 and N2 positions. beilstein-journals.orgbeilstein-journals.org

Structure-Reactivity Relationship Studies of Indazole Derivatives

The reactivity of indazole derivatives, including This compound , is intricately linked to their structural features. Understanding these relationships is fundamental for designing efficient synthetic routes and for developing new molecules with desired chemical and biological properties.

Influence of Substituents on Reaction Rates and Selectivity

Substituents on the indazole ring exert significant electronic and steric effects that modulate reaction rates and control the selectivity of chemical transformations. beilstein-journals.orgmdpi.com

Electronic Effects: The fluorine atom at the C6 position in This compound is an electron-withdrawing group. This has several consequences for reactivity:

Acidity of the N-H bond: The electron-withdrawing fluorine atom can increase the acidity of the N-H proton, facilitating deprotonation and subsequent N-alkylation or N-arylation reactions.

Regioselectivity of N-substitution: The electronic nature of substituents can influence the N1/N2 regioselectivity of alkylation. For instance, electron-deficient indazoles have shown high N1-selectivity under specific reaction conditions. beilstein-journals.org

Steric Effects: The Boc-amino group at the C3 position is sterically demanding. This can hinder the approach of reagents to the adjacent N2 position, thereby favoring reactions at the more accessible N1 position. thieme-connect.de Studies on various substituted indazoles have consistently highlighted the importance of steric hindrance at the C3 and C7 positions in directing the outcome of N-alkylation reactions. thieme-connect.debeilstein-journals.org

The interplay of these electronic and steric factors is often complex. For example, in rhodium-catalyzed C-H activation reactions, both electronic and steric effects of substituents on the azobenzene (B91143) precursors were found to influence the regioselectivity of indazole formation. nih.gov

A variety of synthetic methods have been developed for the functionalization of the indazole core, and the success of these methods often depends on the nature of the substituents present. For instance, the synthesis of indazoles from o-fluorobenzaldehydes and their oximes with hydrazine is a practical method, where the electronic properties of the substituents on the aldehyde play a role in the reaction efficiency. researchgate.net

Correlations between Structural Features and Chemical Properties in Derived Scaffolds

The structural features of This compound and its derivatives have a direct impact on their chemical properties, which in turn dictates their utility in various applications, particularly in medicinal chemistry. The indazole scaffold is considered a "privileged structure" due to its prevalence in biologically active compounds. researchgate.netnih.govresearchgate.net

Molecular Interactions: The arrangement of atoms and functional groups in indazole derivatives determines their ability to interact with biological targets such as enzymes and receptors. The N-H group and the nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively. The Boc-amino group can also participate in hydrogen bonding interactions after deprotection. The fluorine atom can form halogen bonds or alter the local electronic environment to influence binding affinity.

Physicochemical Properties: The substituents also modulate key physicochemical properties like:

Lipophilicity (LogP): The fluorine atom generally increases lipophilicity, which can affect cell membrane permeability and oral absorption of drug candidates. chemscene.com

pKa: The acidity of the N-H proton is directly influenced by the electronic effects of the substituents, as discussed earlier.

Quantitative Structure-Activity Relationship (QSAR) studies are often employed to establish correlations between the structural descriptors of a series of compounds and their biological activities. longdom.org For example, 2D and 3D-QSAR models have been used to identify key structural features of indazole derivatives that are important for their anticancer activity. longdom.org These studies can reveal how specific substitutions enhance biological efficacy, guiding the design of more potent and selective compounds. nih.govlongdom.org

The development of indazole-based allosteric antagonists for chemokine receptors, for instance, has involved extensive structure-activity relationship (SAR) studies to optimize the substituents at various positions of the indazole ring for improved potency and pharmacokinetic properties. acs.org Similarly, SAR studies on isoxazole-based compounds have provided insights into the role of specific substituents in their allosteric modulation of nuclear receptors. dundee.ac.uk

The chemical properties of derived scaffolds, such as the stability of metal complexes with indazolin-3-ylidene ligands, have also been correlated with structural features like the nature of the amine substituents. acs.org

Below is an interactive data table summarizing the key structural features of This compound and their influence on its chemical properties.

| Structural Feature | Influence on Chemical Properties | Relevant Research Findings |

| Indazole Core | Provides a rigid, aromatic scaffold. The two nitrogen atoms offer sites for substitution and hydrogen bonding. austinpublishinggroup.com | The 1H-tautomer is generally more stable than the 2H-tautomer. beilstein-journals.orgthieme-connect.de |

| C3-Boc-amino Group | The Boc protecting group can be removed to yield a primary amine, a key functional group for further derivatization. acs.org The bulky nature of the Boc group can sterically hinder reactions at the N2 position. thieme-connect.de | The amine at C3 is a common feature in many biologically active indazole derivatives. google.com |

| C6-Fluoro Substituent | The electron-withdrawing nature of fluorine increases the acidity of the N-H proton and can influence the regioselectivity of N-substitution reactions. beilstein-journals.org It can also modulate the lipophilicity and metabolic stability of the molecule. dundee.ac.uk | Electron-deficient indazoles often exhibit high N1-selectivity in alkylation reactions. beilstein-journals.org |

This detailed understanding of the structure-reactivity relationships is instrumental in the rational design of novel indazole-based compounds with tailored properties for specific applications.

Future Research Directions in 3 Boc Amino 6 Fluoro 1h Indazole Chemistry

Development of Novel and Sustainable Synthetic Pathways (e.g., photoinduced, electrochemical)

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. For indazole derivatives, moving beyond traditional, often harsh, reaction conditions is a key area of future research.

Photoinduced Synthesis: Visible-light photocatalysis has emerged as a powerful tool for constructing complex molecular architectures under mild conditions. researchgate.net Recent studies have demonstrated its utility in the functionalization of heterocycles. For instance, visible-light-driven multicomponent reactions have been developed for the direct synthesis of pyrimido[1,2-b]indazole derivatives from 3-aminoindazoles. bohrium.comacs.org Another innovative approach involves the visible-light-induced synthesis of 3-acyl-2H-indazoles through a self-catalyzed energy transfer process between 2H-indazoles and α-keto acids, which notably avoids the need for external photosensitizers or metal catalysts. acs.org Future work could adapt these photoinduced strategies to synthesize or functionalize the 3-(Boc-amino)-6-fluoro-1H-indazole core, potentially offering a greener and more efficient pathway that minimizes thermal degradation and improves selectivity. kit.edu

Electrochemical Synthesis: Electrochemistry offers a sustainable alternative to conventional synthesis by using electricity as a "reagentless" oxidant or reductant. thieme-connect.comnih.govrsc.org This method has been successfully applied to the synthesis of various N-heterocycles. thieme-connect.com Intramolecular electrochemical C-H aminations, for example, provide a metal-free route to construct indazole rings. frontiersin.org In a plausible mechanism for forming 1H-indazoles, an N-centered radical is generated at the anode, which then undergoes intramolecular cyclization. frontiersin.org The use of transition metal mediators in indirect electrolysis can also facilitate the formation of complex heterocyclic systems. oup.com Applying these electrochemical principles to the synthesis of fluorinated indazoles could reduce reliance on hazardous reagents and provide access to novel derivatives through unique reaction pathways. nih.gov

| Method Type | Key Features | Potential Application for this compound |

| Photoinduced | Uses visible light as an energy source; mild reaction conditions; high selectivity. researchgate.netacs.org | Direct C-H functionalization or cyclization to form the indazole ring with reduced waste and energy consumption. kit.edu |

| Electrochemical | Uses electricity to drive reactions; avoids stoichiometric chemical oxidants/reductants. thieme-connect.comnih.gov | Sustainable cyclization to form the 6-fluoro-1H-indazole core or for subsequent functionalization steps. rsc.orgfrontiersin.org |

Exploration of Underexplored Functionalization Opportunities at Various Ring Positions

While the 3-amino position is a key site for modification, exploring functionalization at other positions of the indazole ring is crucial for creating structural diversity and fine-tuning pharmacological properties. Late-stage functionalization via C-H activation is a particularly efficient strategy for diversifying complex molecules. rsc.orgresearchgate.net

C-H Functionalization: Transition-metal catalysis has enabled the direct functionalization of C-H bonds, which are typically unreactive. Recent advances have focused on the C3-functionalization of 2H-indazoles using palladium or rhodium catalysts. researchgate.netacs.orgnih.gov For instance, cobalt-catalyzed C–H bond functionalization has been used to synthesize N-aryl-2H-indazoles in a single step from readily available starting materials. nih.govmdpi.com Research efforts could be directed towards developing regioselective methods for the C-H functionalization of the benzene (B151609) portion of the 6-fluoro-1H-indazole ring, specifically at the C4, C5, and C7 positions, which remain less explored.

N-Arylation and N-Alkylation: The functionalization of the indazole nitrogen atoms (N1 and N2) is another critical avenue for creating new derivatives. Copper-catalyzed N-arylation (Ullmann-type coupling) is a widely used method, and recent developments have focused on creating ligand-free systems to improve cost-effectiveness and simplicity. tandfonline.comtandfonline.com Studies have shown that a variety of substituted aryl bromides can be coupled with indazole in good to excellent yields without a ligand. tandfonline.com However, controlling regioselectivity between N1 and N2 arylation can be challenging. acs.org Future work should focus on developing highly regioselective N-alkylation and N-arylation methods for the 6-fluoro-1H-indazole scaffold, potentially using high-throughput experimentation to rapidly screen catalysts and conditions for optimal selectivity. rsc.org

| Functionalization Type | Target Position | Method | Significance |

| C-H Acylation/Alkylation | C3, C7 | Transition metal-catalyzed C-H activation (e.g., Pd, Rh, Co). acs.orgnih.gov | Introduces new side chains to modulate activity and physical properties. rsc.org |

| N-Arylation | N1, N2 | Copper-catalyzed Ullmann coupling (ligand-free). tandfonline.comtandfonline.com | Creates N-aryl indazole derivatives with diverse biological profiles. nih.gov |

| N-Alkylation | N1, N2 | Direct alkylation with automated screening. rsc.org | Expands chemical space and allows fine-tuning of pharmacokinetic properties. |

Advanced Spectroscopic and Chromatographic Methodologies for Synthetic Validation

The unambiguous characterization of newly synthesized compounds is fundamental to chemical research. For indazole derivatives, particularly when dealing with isomers, a combination of advanced analytical techniques is essential.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. Both ¹H and ¹³C NMR are used to distinguish between N1 and N2 substituted isomers, as the chemical shifts of the ring protons and carbons are significantly different for each isomer. nih.gov For 6-fluoro-1H-indazole derivatives, ¹⁹F NMR would also be a critical tool for confirming the presence and environment of the fluorine atom. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules with high accuracy. mdpi.comresearchgate.net

Chromatographic Methods: Chromatography is essential for both the purification and analytical validation of indazole derivatives. Automated preparative High-Performance Liquid Chromatography (HPLC) is often used to isolate pure compounds from reaction mixtures, especially in the context of library synthesis. acs.orgnih.gov For analytical purposes, HPLC and Thin Layer Chromatography (TLC) are used to assess the purity of the final compounds and to monitor the progress of reactions. arkat-usa.orgnih.gov The development of new stationary phases and solvent systems tailored for the separation of closely related indazole isomers will be beneficial for improving purification efficiency.

| Technique | Purpose | Key Information Provided |

| ¹H, ¹³C, ¹⁹F NMR | Structural Elucidation | Connectivity of atoms, distinction between N1/N2 isomers, confirmation of fluorine incorporation. nih.govmdpi.com |

| HRMS | Molecular Formula Confirmation | Provides exact mass to confirm elemental composition. mdpi.comresearchgate.net |

| Preparative HPLC | Purification | Isolation of pure compounds from complex reaction mixtures. acs.org |

| Analytical HPLC/TLC | Purity Assessment | Quantifies purity of the final product and monitors reaction completion. nih.gov |

Integration of Automated Synthesis and High-Throughput Experimentation in Indazole Discovery

To accelerate the drug discovery process, modern medicinal chemistry increasingly relies on automation and high-throughput methods. samipubco.com

Automated Synthesis: Robotic platforms can perform chemical reactions, work-ups, and purifications with high precision and throughput, enabling the rapid generation of compound libraries. researchgate.net An end-to-end automated workflow has been developed for the synthesis of C(sp³)-enriched molecules, including the functionalization of an indazole scaffold using Negishi coupling in a flow reactor. nih.govacs.org This approach allows for the creation of a matrix library by modifying different positions on the indazole core with various reagents in a systematic and unattended manner. nih.gov Implementing such automated systems for the synthesis of this compound derivatives would dramatically increase the rate at which new potential drug candidates are produced.

High-Throughput Experimentation (HTE): HTE, or high-throughput screening (HTS), involves the parallel execution of a large number of experiments to rapidly identify promising compounds or optimize reaction conditions. rsc.org HTS has been instrumental in identifying initial "hit" compounds from large chemical libraries, which are then optimized through structure-activity relationship (SAR) studies. nih.govresearchgate.net For example, HTS campaigns have successfully identified indazole-based inhibitors for targets like the CDK8 kinase. bohrium.com Integrating HTE with automated synthesis creates a powerful cycle where diverse libraries of this compound analogues can be rapidly synthesized and screened for biological activity, significantly accelerating the discovery of new therapeutic leads. samipubco.comnih.gov

| Technology | Application in Indazole Chemistry | Advantage |

| Automated Synthesis | Parallel synthesis of indazole libraries in flow reactors or microplates. nih.govacs.org | Increased speed, reproducibility, and ability to handle unstable reagents. researchgate.net |

| High-Throughput Screening (HTS) | Rapidly screen large libraries of indazole derivatives against biological targets. nih.govbohrium.com | Identifies novel "hits" and provides initial structure-activity relationship (SAR) data. nih.gov |

| Robotic Workstations | Automated reaction optimization, work-up, and purification. rsc.orgresearchgate.net | Accelerates the entire design-make-test-analyze cycle in drug discovery. acs.org |

Q & A

Q. Advanced

- Dose-response assays : Validate activity across multiple concentrations.

- Orthogonal assays : Use biochemical (e.g., enzyme inhibition) and cellular (e.g., viability) tests to confirm mechanisms.

- Structural analogs : Compare with derivatives lacking the Boc or fluorine groups to isolate functional contributions .

What spectroscopic techniques are most effective for characterizing the substitution pattern of this compound?

Q. Basic

- ¹⁹F NMR : Confirms fluorine incorporation at position 6.

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the indazole core.

- IR spectroscopy : Identifies Boc-group carbonyl stretches (~1680–1720 cm⁻¹) .

In multi-step syntheses involving this compound, how can researchers optimize coupling reactions to improve yield and selectivity?

Q. Advanced

- Coupling agents : Use TFFH (tetramethylfluoroformamidinium hexafluorophosphate) or HATU for amide bond formation .

- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-couplings, with optimized ligand-to-metal ratios.

- Temperature control : Maintain reactions at 25–50°C to balance kinetics and side reactions.

What are the critical factors to consider when designing a purification protocol for this compound?

Q. Basic

- Solubility : Use gradient elution with ethyl acetate/hexanes in flash chromatography.

- Acid sensitivity : Avoid TFA during purification; opt for neutral silica gel.

- Crystallization : Hexane/EtOAc mixtures often yield high-purity crystals .

How does the electronic environment of the Boc-protected amino group influence the regioselectivity of subsequent derivatization reactions in this compound?

Advanced

The Boc group is electron-withdrawing, directing electrophiles to the fluorine-adjacent C-7 position. Steric hindrance from the tert-butyl moiety favors reactions at less crowded sites (e.g., C-4). Computational Mulliken charge analysis can predict regioselectivity in Suzuki couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.